molecular formula C14H17NO5 B1376933 (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid CAS No. 70614-56-1

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B1376933
CAS RN: 70614-56-1
M. Wt: 279.29 g/mol
InChI Key: FTYFCFPNHFHPBH-NEPJUHHUSA-N
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Description

“(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” is a chemical compound . It is also known as “(2S,4R)-1-Benzyloxycarbonyl-4-hydroxypyrrolidin-2-carboxylic acid methyl ester” and "N-(Benzyloxycarbonyl)-4-hydroxyproline methyl ester" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11+/m1/s1 . This indicates the presence of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.28 g/mol . It is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Intermediates and Chemical Reactions The research on (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid and related compounds has yielded significant insights into their applications in synthetic chemistry and the development of novel synthetic methodologies. For example, the utilization of industrial waste materials for the synthesis of new chiral bicyclic 3-hydroxypiperidines shows the high diastereoselective ring expansion of azabicyclo[3.3.0]octane systems to chiral piperidine derivatives. This process clarifies the influence of stereogenic centers on diastereoselectivity, with further transformations leading to various 3-hydroxypiperidines and demonstrating the utility of these compounds as synthetic intermediates (Wilken et al., 1997).

Peptide Synthesis and Structural Analysis Research into the crystal structures and reactivity of 2-alkoxy-5(4H)-oxazolones from urethane-protected amino acids, including those related to (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, has led to a deeper understanding of peptide synthesis mechanisms. These studies have provided the first crystal structures of such oxazolones, offering insights into their overall geometry and the electron delocalization within their CN π-system, which is crucial for developing peptide synthesis strategies (Crisma et al., 1997).

Material Science and Biochemistry Applications Compounds like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), although not directly (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, show the potential of similar structures in material science and biochemistry. TOAC has been identified as an effective inducer in peptides and a rigid probe for electron spin resonance, highlighting the broader applications of such compounds in designing materials and biochemical tools (Toniolo et al., 1998).

Ring-Opening Polymerization The organo-catalyzed ring-opening polymerization of compounds deriving from amino acids, similar to (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, has been explored for creating polymers with specific functional groups. Such studies demonstrate the ability to synthesize polymeric materials with controlled molar mass and narrow polydispersity, applicable in various biomedical and technological applications (Boullay et al., 2010).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYFCFPNHFHPBH-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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